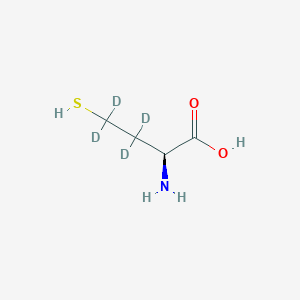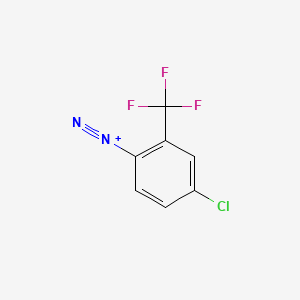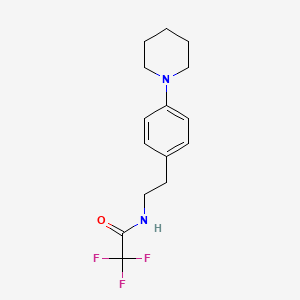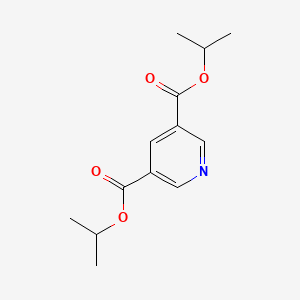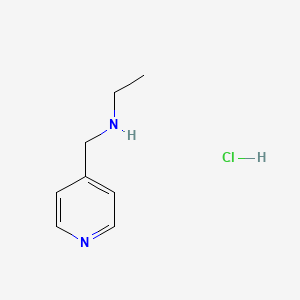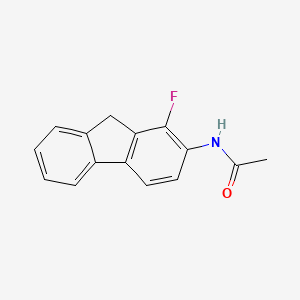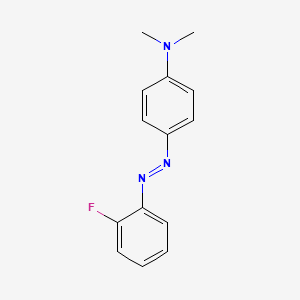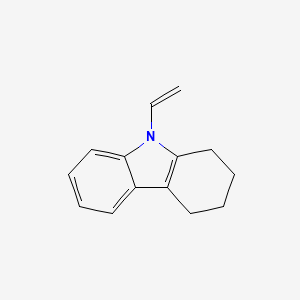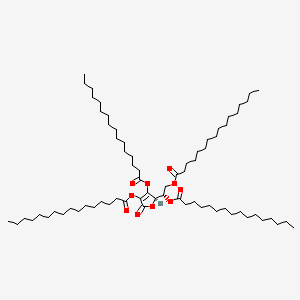
L-Ascorbic acid, tetrahexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ascorbic acid, tetrahexadecanoate, also known as tetrahexyldecyl ascorbate, is a derivative of L-ascorbic acid (vitamin C). This compound is known for its enhanced stability and ability to penetrate the epidermis, making it a popular ingredient in skincare products. Unlike L-ascorbic acid, which is water-soluble, this compound is lipid-soluble, allowing it to be more effectively absorbed by the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of other molecules.
Substitution: Various substituted ascorbate derivatives.
Aplicaciones Científicas De Investigación
L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.
Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.
Mecanismo De Acción
L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.
Comparación Con Compuestos Similares
Similar Compounds
L-Ascorbic Acid: The water-soluble form of vitamin C, known for its antioxidant properties but less stable and less able to penetrate the skin.
Magnesium Ascorbyl Phosphate: A stable, water-soluble derivative of vitamin C used in skincare products.
Sodium Ascorbyl Phosphate: Another stable, water-soluble vitamin C derivative with similar applications.
Uniqueness
L-Ascorbic acid, tetrahexadecanoate stands out due to its lipid solubility, which enhances its stability and ability to penetrate the skin. This makes it particularly effective in topical applications, providing longer-lasting antioxidant protection and promoting collagen synthesis more efficiently than its water-soluble counterparts.
Propiedades
Número CAS |
310408-06-1 |
|---|---|
Fórmula molecular |
C70H128O10 |
Peso molecular |
1129.8 g/mol |
Nombre IUPAC |
[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1 |
Clave InChI |
VEWKDTRPCDYKTR-QLMRWRAFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


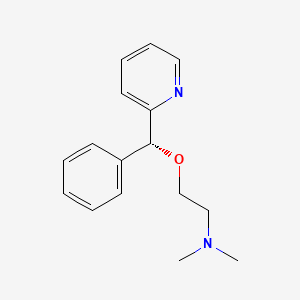
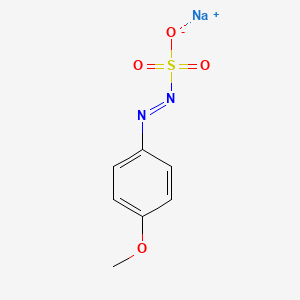
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
